molecular formula C23H23N5O2S B11444054 2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B11444054
M. Wt: 433.5 g/mol
InChI Key: BTNIPBYEXUHMPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a complex organic compound that belongs to the class of [1,3,4]thiadiazolo[2,3-b]quinazolin-5-one derivatives

Chemical Reactions Analysis

Types of Reactions

2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylamino and piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols .

Mechanism of Action

The mechanism of action of 2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is unique due to its specific substitution pattern and the presence of both benzylamino and piperidine moieties.

Properties

Molecular Formula

C23H23N5O2S

Molecular Weight

433.5 g/mol

IUPAC Name

2-(benzylamino)-8-(3-methylpiperidine-1-carbonyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

InChI

InChI=1S/C23H23N5O2S/c1-15-6-5-11-27(14-15)20(29)17-9-10-18-19(12-17)25-23-28(21(18)30)26-22(31-23)24-13-16-7-3-2-4-8-16/h2-4,7-10,12,15H,5-6,11,13-14H2,1H3,(H,24,26)

InChI Key

BTNIPBYEXUHMPJ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC3=C(C=C2)C(=O)N4C(=N3)SC(=N4)NCC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.